1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene
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Overview
Description
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is an organic compound belonging to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound has a butyl group and a pentyl group attached to the benzene rings, making it a unique member of this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-butyl-4-nitrobenzene with 4-pentylphenylhydrazine under specific conditions. The reaction proceeds through a series of steps including reduction, diazotization, and coupling reactions. The key steps are as follows:
Reduction: 1-butyl-4-nitrobenzene is reduced to 1-butyl-4-aminobenzene using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Diazotization: The resulting 1-butyl-4-aminobenzene is then diazotized using sodium nitrite (NaNO₂) in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 4-pentylphenylhydrazine to form the azoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The azoxy group can be reduced to form amines using reducing agents such as hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azoxybenzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-4-nitrobenzene: A precursor in the synthesis of the compound.
4-Pentylphenylhydrazine: Another precursor used in the coupling reaction.
Azobenzene: A structurally related compound with an azo group (-N=N-) instead of an azoxy group.
Uniqueness
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is unique due to the presence of both butyl and pentyl groups attached to the benzene rings, as well as the azoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
39222-46-3 |
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Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(4-butylphenyl)imino-oxido-(4-pentylphenyl)azanium |
InChI |
InChI=1S/C21H28N2O/c1-3-5-7-9-19-12-16-21(17-13-19)23(24)22-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI Key |
WKGOMEAQUYQZQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CCCC)[O-] |
Origin of Product |
United States |
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